Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate
Overview
Description
Insights into Supramolecular Assembly Formation
The study of diethyl aryl amino methylene malonate (DAM) derivatives has revealed that the molecular structures of these derivatives adopt a co-planar conformation. A common feature among these derivatives is the presence of strong intramolecular N–H⋯O hydrogen bonding, which forms a six-membered ring with a graph-set motif S11(6). The impact of chloro and nitro substitutions on the strength of hydrogen bonding has been analyzed, with compound 1 showing additional intramolecular hydrogen bonding between –NO2 and N–H, leading to another six-membered chelate ring. In compound 3, a type-I Cl⋯Cl interaction was observed, which is a novel finding for this class of compounds. The study also utilized Hirshfeld surface analysis to summarize weak interactions and examine molecular shapes, highlighting the effects of nitro and chloro substitutions on various molecular interactions .
Synthesis of Fused Heterocyclic Systems
Diethyl N,N-dimethylaminomethylenemalonate has been used to synthesize various fused heterocyclic systems. When reacted with heterocyclic amines, the dimethylamino group is substituted to form diethyl heteroarylaminomethylenemalonates, which can cyclize into fused azino- or azolopyrimidinones. Additionally, reactions with compounds containing an active methylene group have led to the formation of fused quinolizines and benzo[c]quinolizine. The study also explored reactions with heterocyclic systems that have an active or potentially active methylene group, resulting in fused pyranones and naphtho[2,1-b]pyranones .
Synthesis and Thermal Cyclization of Pyrido[2,3-d]pyrimidines
The synthesis of diethyl [2-(3- or 4-pyridinyl)-4-pyrimidinyl]aminomethylenemalonates was achieved by reacting 2-(3- or 4-pyridinyl)-4-pyrimidinamines with diethyl ethoxymethylenemalonate. These compounds were then thermally cyclized to produce ethyl 5,8-dihydro-5-oxo-2-(3- or 4-pyridinyl)pyrido[2,3-d]pyrimidine-6-carboxylates. Further alkylation and saponification yielded the corresponding carboxylic acids. The study also revisited the thermal cyclization of diethyl (2-hydroxy-4-pyrimidinyl)aminomethylenemalonate, correcting a previously claimed product .
Crystal Structure Analysis
The crystal structure of diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate was determined, revealing significant conjugating effects throughout the molecule. The packing modes in the crystal differ from related compounds, with the presence of a methyl group on the heterocycle facilitating C-H⋯π interactions. Additionally, the nitro group's oxygen atoms are involved in weak hydrogen bonds, contributing to the organization of molecules in layers within the crystal .
Hydrogen Bonding and Supramolecular Architecture
Two regioisomers of diethyl 2-[(hydroxyanilino)methylidene]malonate were studied, showing different hydrogen bonding patterns due to the position of the hydroxy group. One compound displayed bifurcated intramolecular hydrogen bonding and intermolecular hydrogen bonding, while the other had a single intramolecular N-H⋯O hydrogen bond. Both structures formed one-dimensional chains through O-H⋯O hydrogen bonding, with molecular packing influenced by these interactions. Additionally, C-H⋯O interactions were observed, crosslinking the chains .
Azomethine Ylids and Pyrrolidine Derivatives
The reaction of diethyl aminomalonate with formaldehyde in the presence of dipolarophiles resulted in the formation of pyrrolidine derivatives. When less reactive dipolarophiles were used, the initially formed azomethine ylid underwent a reaction with the aminomalonate to form tetraethyl methylenebisaminomalonate .
Synthesis of β-Methyleneaspartic Acid
A three-step synthesis of β-methyleneaspartic acid was described, starting with the condensation of diethyl malonate with ethyl pyruvate. The resulting compound was then aminated and hydrolyzed to yield the target β-methyleneaspartic acid. This simplified synthesis provides an efficient route to the compound .
Scientific Research Applications
Synthesis and Chemical Properties
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate and its derivatives are primarily used in organic synthesis. For example, Xia Ming (2007) demonstrated the use of a related compound, N-(6-methyl-2-pyridine)-amino-methylene-diethyl malonate, in synthesizing 4-oxy-7-methyl-1,8-naphththyridine-3-carboxylic acetate through a series of reactions including condensation, cyclization, and ethylation (Xia Ming, 2007). This indicates the compound's utility in complex organic syntheses.
Supramolecular Assembly
Research by A. Shaik et al. (2019) studied the crystal structures of four derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM), revealing insights into supramolecular assembly formation aided by non-covalent interactions (A. Shaik, Deekshi Angira, & V. Thiruvenkatam, 2019).
Novel Compound Synthesis
In another application, A. Krishnaiah and B. Narsaiah (2001) utilized a compound similar to diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate in the synthesis of novel fluorinated pyrido[2′,3′:3,4] pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in developing new chemical entities (A. Krishnaiah & B. Narsaiah, 2001).
Medicinal Chemistry Applications
The compound has been used as a precursor in the synthesis of molecules with potential biological activities. For example, H. Valle et al. (2018) synthesized Diethyl 2-((4-nitroanilino)methylene)malonate as a precursor for quinoline derivatives with biological activities like antiviral and anticancer properties (H. Valle, R. V. Mangalaraja, B. Rivas, J. Becerra, & S. Naveenraj, 2018).
properties
IUPAC Name |
diethyl 2-[[(6-aminopyridin-2-yl)amino]methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-12(17)9(13(18)20-4-2)8-15-11-7-5-6-10(14)16-11/h5-8H,3-4H2,1-2H3,(H3,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWSINKSUKSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304450 | |
Record name | Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate | |
CAS RN |
33007-33-9 | |
Record name | NSC165820 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165820 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl {[(6-aminopyridin-2-yl)amino]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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